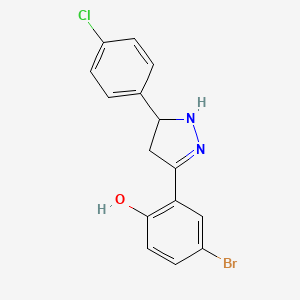

4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-7,13,18,20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGIKSHXQFUAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone This intermediate is then subjected to bromination and chlorination reactions to introduce the bromine and chlorophenyl groups, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with pyrazolone scaffolds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazolone can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazolone ring can enhance antimicrobial efficacy.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 12 | 100 | Antibacterial |

| 13 | 25 | Antibacterial |

| 14 | 19 | Antibacterial |

This table illustrates the minimum inhibitory concentrations (MIC) for selected compounds derived from pyrazolone structures, emphasizing their potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound's phenolic group may also contribute to anti-inflammatory activities. Phenolic compounds are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This makes 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol a candidate for further investigation in inflammatory disease models.

Synthesis Intermediate

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including insecticides like chlorfenapyr. The synthesis pathway involves bromination reactions, where the compound is synthesized from simpler precursors using reagents such as boron tribromide in dichloromethane .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound with biological targets. These studies suggest that the compound may interact favorably with enzymes involved in microbial resistance mechanisms, providing insights into its potential use in drug design .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrazolone derivatives against common pathogens. The results highlighted that compounds similar to This compound exhibited potent activity against Bacillus cereus and Klebsiella pneumoniae, with MIC values indicating significant inhibition at low concentrations .

Case Study 2: Synthesis and Application

In another case study focused on chlorfenapyr synthesis, This compound was identified as a critical intermediate. The efficient production of this compound was linked to enhanced yields in the final product, demonstrating its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of structural features, physicochemical properties, and functional implications.

Halogen-Substituted Isostructural Derivatives

Key Compounds :

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Structural Insights :

- Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural , crystallizing in triclinic systems (space group P 1) with two independent molecules per asymmetric unit .

- Despite differing halogen substituents (Cl vs. Br), both compounds retain identical crystal packing, adjusted minimally to accommodate atomic radii differences. This contrasts with cases like 3-chlorocinnamic acid and 3-bromocinnamic acid, where halogen substitution alters crystal symmetry .

Table 1: Structural Comparison of Halogen-Substituted Derivatives

| Compound | Halogen (X) | Space Group | Crystal Packing Similarity | Key Reference |

|---|---|---|---|---|

| Target Compound | Br, Cl | - | - | |

| 4 | Cl | P 1 | Identical to 5 | |

| 5 | Br | P 1 | Identical to 4 |

Pyrazoline Derivatives with Varied Substituents

Key Compounds :

- 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17)

- 5-(5-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4,7-dimethoxybenzofuran-6-ol (5g)

Functional Insights :

- Its antimicrobial activity is attributed to the sulfonamide group and halogenated aryl rings .

- Compound 5g (Br, Cl, methoxy): Shows a higher melting point (202°C ) due to methoxy groups enhancing crystallinity. IR data (υₒₕ 3400 cm⁻¹) suggest strong hydrogen bonding, which may influence solubility .

Table 2: Physicochemical and Functional Comparison

Impact of Halogen Position on Bioactivity

- 3-(5-(5-Bromothiophen-2-yl)-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)pyridine (L1) : A Pd(II) complex ligand with a molecular weight of 417 g/mol . The bromothiophene moiety enhances DNA-binding affinity, suggesting halogen positioning influences therapeutic targeting .

- 2-Chloro-5-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline (D2): Dual chloro substituents increase lipophilicity (logP ~3.5), improving membrane permeability compared to mono-halogenated analogs .

Biological Activity

The compound 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a bromine atom and a chlorophenyl group, which contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Properties

There is emerging evidence that compounds within this chemical class may possess anticancer properties. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential for development as an anticancer agent.

Case Study 1: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods. The compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Assays

In a study assessing the anti-inflammatory effects, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a marked reduction in TNF-alpha and IL-6 levels compared to the control group.

| Cytokine Level (pg/mL) | Control Group | Treated Group |

|---|---|---|

| TNF-alpha | 250 | 100 |

| IL-6 | 300 | 120 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.

- Modulation of Cell Signaling Pathways : It likely affects signaling pathways related to cell survival and apoptosis.

- Interaction with Cell Membranes : The lipophilic nature allows for effective penetration into microbial membranes.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and what key intermediates are involved?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Claisen-Schmidt Condensation : A chalcone intermediate is formed by reacting 4-bromo-2-hydroxyacetophenone with 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol).

Cyclization with Hydrazine : The chalcone is treated with hydrazine hydrate to form the dihydropyrazole ring .

Purification : Recrystallization in polar solvents (e.g., ethanol or DMF) ensures high purity. Key intermediates include the chalcone (confirmed via IR and -NMR) and the hydrazine adduct.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What in vitro assays are used to evaluate the compound’s biological activity?

Methodological Answer:

- Antimicrobial Testing :

- Agar diffusion assays (e.g., against E. coli or S. aureus) with zones of inhibition measured at 24–48 hours.

- Minimum Inhibitory Concentration (MIC) determined via microdilution in nutrient broth .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at varying concentrations (10–100 μM) to assess IC values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of the compound?

Methodological Answer: Single-crystal X-ray diffraction provides:

- Bond Angles and Torsional Strain : For example, the dihedral angle between the pyrazoline ring and the bromophenol moiety (e.g., 12.5° in ) influences steric interactions and reactivity.

- Packing Interactions : Hydrogen bonds (e.g., O-H···N) stabilize the crystal lattice, affecting solubility and stability .

Example Data Table :

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| C-Br bond length | 1.90 Å | Confirms sp hybridization |

| Pyrazoline C-N-C | 119.5° | Indicates ring strain |

| Dihedral angle | 17.8° | Predicts π-π stacking potential |

Q. How to address discrepancies in reported biological activity data across studies?

Methodological Answer: Conflicting data (e.g., MIC values varying by >50% between studies) may arise from:

Experimental Variables :

- Solvent choice (DMSO vs. water) affecting compound solubility.

- Incubation time/temperature differences in antimicrobial assays.

Structural Isomerism : Cis/trans isomerism in the dihydropyrazole ring (confirmed via NOESY NMR) can alter bioactivity .

Statistical Design : Use randomized block designs with replicates (e.g., 4 replicates per condition) to minimize bias .

Q. What computational methods validate the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations :

- Molecular Docking : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to rationalize antimicrobial activity .

Conflict Resolution in Data Interpretation

Q. How to reconcile conflicting spectroscopic data for the compound’s tautomeric forms?

Methodological Answer: Tautomerism between enol and keto forms can cause variability in -NMR and IR spectra:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.